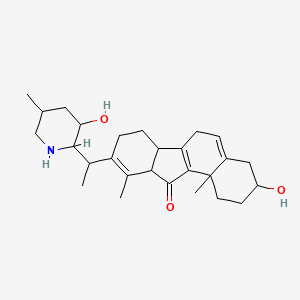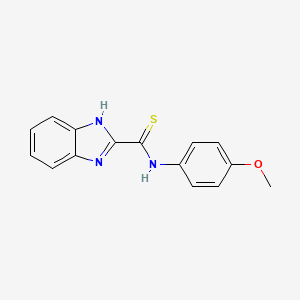
3,23-dihydroxy-8,9,13,17-tetradehydro-12,13-dihydroveratraman-11-one
Overview
Description
3,23-dihydroxy-8,9,13,17-tetradehydro-12,13-dihydroveratraman-11-one, also known as DHV, is a natural product isolated from Veratrum species. It has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of 3,23-dihydroxy-8,9,13,17-tetradehydro-12,13-dihydroveratraman-11-one is complex and involves multiple pathways. This compound has been shown to inhibit the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. This compound also inhibits the activity of various enzymes, including topoisomerase II and HDACs, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines and reduces inflammation in various animal models. Moreover, this compound has been shown to possess anti-viral properties by inhibiting the replication of various viruses.
Advantages and Limitations for Lab Experiments
3,23-dihydroxy-8,9,13,17-tetradehydro-12,13-dihydroveratraman-11-one has several advantages for lab experiments. It is a natural product that can be easily synthesized or extracted from Veratrum species. This compound has also been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery. However, this compound also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Moreover, the biological activity of this compound can vary depending on the source and purity of the compound.
Future Directions
There are several future directions for 3,23-dihydroxy-8,9,13,17-tetradehydro-12,13-dihydroveratraman-11-one research. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, inflammation, and viral infections. Another direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Moreover, the use of this compound as a tool for chemical biology and drug discovery can also be explored. Finally, the development of new synthetic methods for this compound can also be a future direction for research.
Conclusion:
This compound is a natural product with various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It can be synthesized through several pathways and has been extensively studied for its potential therapeutic applications. The mechanism of action of this compound is complex and involves multiple pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the investigation of its potential as a therapeutic agent, the study of its structure-activity relationship, and the development of new synthetic methods.
Scientific Research Applications
3,23-dihydroxy-8,9,13,17-tetradehydro-12,13-dihydroveratraman-11-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to possess anti-viral properties by inhibiting the replication of various viruses, including influenza virus and herpes simplex virus.
properties
IUPAC Name |
3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO3/c1-14-11-22(30)25(28-13-14)16(3)19-7-8-20-21-6-5-17-12-18(29)9-10-27(17,4)24(21)26(31)23(20)15(19)2/h5,14,16,18,20,22-23,25,28-30H,6-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLXONPOHXANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3C(CC2)C4=C(C3=O)C5(CCC(CC5=CC4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3966699.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966710.png)
![(1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B3966715.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide](/img/structure/B3966721.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B3966735.png)
![2-({[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B3966742.png)

![6-amino-4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966763.png)
![N,N-diethyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3966774.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966794.png)
![N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3966796.png)

![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3966812.png)
